

Application Notes and Protocols for SR 142948 in Calcium Mobilization Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin receptors (NTR), particularly the neurotensin receptor 1 (NTS1).[1][2][3] Neurotensin, a tridecapeptide, elicits a variety of biological effects through its interaction with G protein-coupled receptors (GPCRs). The NTS1 receptor is known to couple to the Gq/11 family of G proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4]

Calcium mobilization assays are a robust and widely used method in drug discovery for studying GPCRs that signal through the Gq pathway.[5][6] These assays provide a functional readout of receptor activation and inhibition by measuring the transient increase in intracellular calcium concentration. The use of fluorescent calcium indicators, often in conjunction with automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR), allows for high-throughput screening and characterization of receptor ligands.[5][7]

These application notes provide a detailed protocol for utilizing **SR 142948** as an antagonist in a calcium mobilization assay to study the neurotensin receptor.



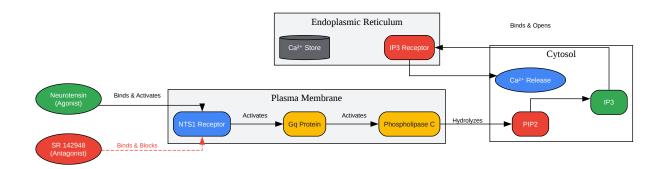
Pharmacological Data of SR 142948

The following table summarizes the in vitro potency of **SR 142948** in various functional and binding assays. This data is crucial for designing experiments and interpreting the results from calcium mobilization assays.

Assay Type	Cell Line	Parameter	Value (nM)	Reference
Calcium Mobilization	h-NTR1-CHO	Antagonism	1, 10	[1]
Inositol Monophosphate Formation	HT-29	IC50	3.9	[1]
Receptor Binding	h-NTR1-CHO	IC50	1.19	[1]
Receptor Binding	HT-29	IC50	0.32	[1]
Receptor Binding	Adult Rat Brain	IC50	3.96	[1]

Signaling Pathway and Experimental Workflow

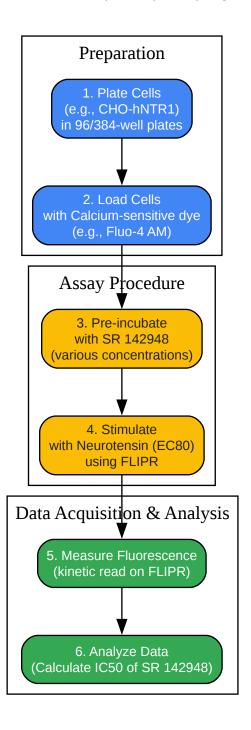
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams have been generated.





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Figure 1: Neurotensin Receptor 1 (NTS1) Signaling Pathway.



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